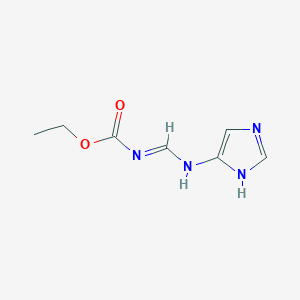
Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate, also known as EIMC, is a chemical compound that has been widely studied for its potential applications in scientific research. EIMC is a versatile compound that can be synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its potential anti-cancer properties, Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate has also been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate in lab experiments is its versatility. It can be synthesized using various methods and has been shown to have a range of biochemical and physiological effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
There are many potential future directions for the study of Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate. One area of research that has shown promise is in the development of new treatments for cancer. Further studies are needed to fully understand its mechanism of action and to determine its potential efficacy as a cancer treatment. Other potential future directions include studying its effects on oxidative stress-related diseases and inflammatory diseases.
Méthodes De Synthèse
Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate can be synthesized using various methods, including the reaction of ethyl carbamate with imidazole-1-carboxaldehyde in the presence of a catalyst. Another method involves the reaction of ethyl carbamate with 1,2-diaminobenzene in the presence of a reducing agent. Both methods have been shown to produce high yields of Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate.
Applications De Recherche Scientifique
Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate has been widely studied for its potential applications in scientific research. One area of research that has shown promise is in the development of new treatments for cancer. Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further study.
Propriétés
Numéro CAS |
145837-41-8 |
|---|---|
Nom du produit |
Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate |
Formule moléculaire |
C7H10N4O2 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
ethyl N-[(E)-1H-imidazol-5-yliminomethyl]carbamate |
InChI |
InChI=1S/C7H10N4O2/c1-2-13-7(12)11-5-10-6-3-8-4-9-6/h3-5H,2H2,1H3,(H,8,9)(H,10,11,12) |
Clé InChI |
LXHJNNVTAZALHT-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)/N=C/NC1=CN=CN1 |
SMILES |
CCOC(=O)NC=NC1=CN=CN1 |
SMILES canonique |
CCOC(=O)N=CNC1=CN=CN1 |
Synonymes |
Carbamic acid, [(1H-imidazol-4-ylamino)methylene]-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



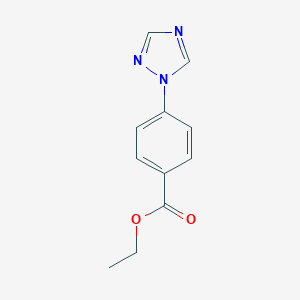
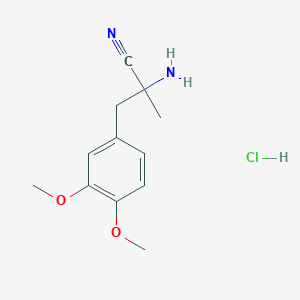
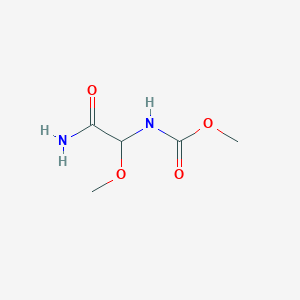
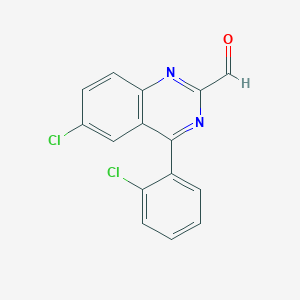

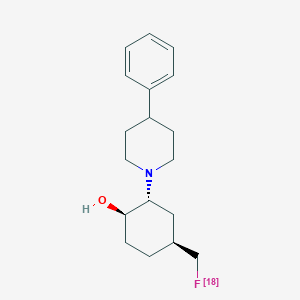
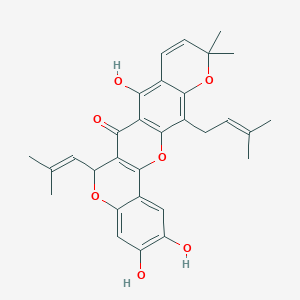
![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)


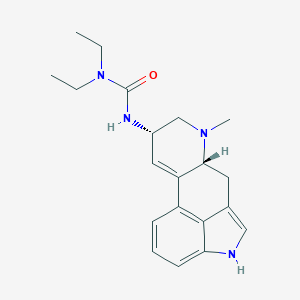
![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)
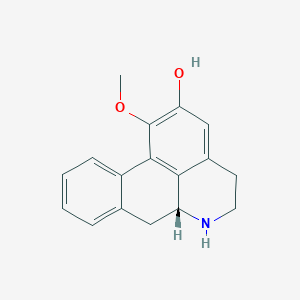
![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)